molecular formula C14H12N6O2S2 B2925068 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 955752-56-4

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-phenylureido)thiazole-4-carboxamide

Cat. No.: B2925068
CAS No.: 955752-56-4
M. Wt: 360.41
InChI Key: GSYZBOQQQLFHOK-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-phenylureido)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole-4-carboxamide core substituted with a 5-methyl-1,3,4-thiadiazole moiety and a 3-phenylureido group. This structure combines two pharmacologically significant heterocycles—thiazole and thiadiazole—linked via carboxamide and urea bridges.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2S2/c1-8-19-20-14(24-8)17-11(21)10-7-23-13(16-10)18-12(22)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,17,20,21)(H2,15,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYZBOQQQLFHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It exhibits biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development. Medicine: The compound has shown potential in treating various diseases, including cancer, due to its ability to interact with biological targets. Industry: It is used in the synthesis of dyes and pigments, leveraging its chemical stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring structure allows it to cross cellular membranes and bind to these targets, leading to biological responses. The exact mechanism may involve inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule and are selected for comparison based on evidence:

Compound Name Molecular Formula Key Substituents/Features Reported Activities
Target Compound C₁₄H₁₃N₇O₂S₂ Thiazole-4-carboxamide, 5-methylthiadiazole, phenylureido Not explicitly stated
Acetamide, N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenyl C₁₂H₁₄N₄OS₂ Thioether linkage, N-methylphenylacetamide, 5-methylthiadiazole Not reported
2-(6-Fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide C₁₃H₁₁FN₄OS Fluorinated indole, acetamide linkage, 5-methylthiadiazole Not reported (structural analog)
N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides Varies (e.g., C₁₁H₁₀N₄OS) Pyridinyl-thiazole carboxamide, variable amine substituents Kinase inhibition, anticancer

Pharmacological Implications

  • Thiadiazole Derivatives: Known for antimicrobial and antitumor activities .
  • Urea vs. Thioether Linkages : The phenylureido group in the target compound could engage in hydrogen bonding with biological targets, whereas thioether-containing analogs may exhibit altered pharmacokinetics due to sulfur’s electronegativity.
  • Fluorinated Indole Analog : The fluorine atom may increase metabolic stability compared to the phenylureido group, though this substitution could reduce affinity for urea-binding targets.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-phenylureido)thiazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on various studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H12N6O2S
  • Molecular Weight : 360.4 g/mol
  • CAS Number : 955752-56-4

Cytotoxicity

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. In vitro studies have shown:

  • IC50 Values : The compound demonstrated IC50 values ranging from 2.32 µM to 10.10 µM against different cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) .
Cell LineIC50 (µM)
MCF-72.32
HepG210.10
HL-60 (leukemia)9.6

The mechanism by which this compound exerts its cytotoxic effects primarily involves the induction of apoptosis in cancer cells. Studies have demonstrated that treatment with this compound leads to:

  • Cell Cycle Arrest : Significant G2/M phase arrest was observed in treated cells, indicating disruption in the normal cell cycle progression .
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in both early and late apoptotic cells, with treated groups showing a rise to approximately 37.83% apoptotic cells compared to only 0.89% in untreated controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiadiazole Ring : Essential for interaction with biological targets.
  • Phenylureido Moiety : Enhances binding affinity and selectivity towards specific enzymes involved in tumor growth.
  • Thiazole Group : Contributes to overall stability and bioactivity.

Case Studies

A series of studies have highlighted the efficacy of this compound in various experimental models:

  • In Vivo Studies : Animal models have demonstrated that compounds similar to this compound effectively target tumor cells with minimal toxicity to normal tissues .
  • Comparative Studies : When compared to existing chemotherapeutic agents like sorafenib, this compound showed comparable or superior potency with a better safety profile .

Q & A

Basic: What are the common synthetic routes for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-phenylureido)thiazole-4-carboxamide?

The synthesis typically involves multi-step reactions starting with functionalized thiadiazole and thiazole precursors. For example:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiocarbazides or hydrazine derivatives with CS₂ in acidic conditions .
  • Step 2 : Introduction of the phenylurea moiety through coupling reactions, such as using phenyl isocyanate or carbodiimide-mediated coupling .
  • Step 3 : Carboxamide formation via condensation of carboxylic acid derivatives with amines under activating agents like EDCI or HOBt .
    Key solvents include DMF or acetonitrile, with reaction times optimized to 1–3 hours at reflux temperatures .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

  • 1H/13C NMR : Essential for confirming substituent positions and connectivity. For instance, the phenylurea NH protons typically appear as broad singlets near δ 9–10 ppm, while thiadiazole protons resonate as singlets near δ 8–9 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns. For example, a molecular ion at m/z 567.7445 (calculated for C₂₈H₂₅F₃N₆S₂) confirms the target structure .
  • IR Spectroscopy : Identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹ and thiadiazole C-S vibrations at ~680 cm⁻¹) .

Basic: What are the key structural motifs influencing its bioactivity?

  • The 1,3,4-thiadiazole core enhances electron-deficient character, promoting interactions with biological targets like enzymes or DNA .
  • The phenylurea moiety contributes to hydrogen-bonding capacity, critical for receptor binding .
  • The thiazole-4-carboxamide group improves solubility and modulates pharmacokinetic properties .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhances anticancer activity by improving target affinity, as seen in analogs with IC₅₀ values <1 µM .
  • Heterocycle Replacement : Replacing thiadiazole with triazole reduces toxicity but may lower potency, requiring trade-off analysis .
  • Docking Studies : Computational modeling predicts interactions with targets like tubulin or kinases, guiding rational design .

Advanced: What methodological approaches are used in pharmacological evaluation?

  • In Vitro Assays :
    • Anticancer Activity : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
  • ADMET Profiling :
    • Solubility : Measured via shake-flask method in PBS (pH 7.4) .
    • CYP450 Inhibition : High-throughput screening to assess metabolic stability .

Advanced: How can researchers address challenges in synthesis yield and purity?

  • Optimized Cyclization : Using iodine and triethylamine in DMF improves cyclization efficiency, reducing byproducts .
  • Purification Strategies : Reverse-phase HPLC or silica gel chromatography resolves co-eluting impurities .
  • Catalyst Screening : Copper(I) iodide in azide-alkyne cycloadditions enhances regioselectivity .

Advanced: How should conflicting biological activity data across studies be analyzed?

  • Assay Variability : Differences in cell line viability protocols (e.g., incubation time, serum concentration) may explain discrepancies in IC₅₀ values .
  • Structural Isomerism : Cis/trans isomerism in urea linkages (detectable via NOESY NMR) can alter binding modes .
  • Metabolic Stability : Variability in hepatic microsome models (e.g., human vs. rodent) affects half-life predictions .

Advanced: What role does computational modeling play in target identification?

  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time, identifying stable binding conformations .
  • QSAR Models : Predicts bioactivity based on descriptors like logP and polar surface area, guiding lead optimization .
  • Docking Validation : Cross-referencing with crystallographic data (e.g., PDB entries) ensures predictive accuracy .

Advanced: How can solubility and formulation challenges be mitigated?

  • Prodrug Design : Esterification of the carboxamide group improves oral bioavailability .
  • Nanoformulation : Encapsulation in PLGA nanoparticles enhances aqueous solubility and targeted delivery .
  • Salt Formation : Hydrochloride salts of amine derivatives increase stability in physiological buffers .

Advanced: What are the implications of combining this compound with existing therapies?

  • Synergistic Effects : Co-administration with DNA intercalators (e.g., doxorubicin) enhances apoptosis in resistant cancers .
  • Pharmacokinetic Interactions : CYP3A4 inhibition by the compound may require dose adjustments for co-administered drugs .
  • Toxicity Screening : Combinatorial studies in zebrafish models assess hepatotoxicity and cardiotoxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.